Cas no 2090552-55-7 (8-bromo-3-nitroquinolin-4-ol)

8-Bromo-3-nitroquinolin-4-ol is a brominated and nitrated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring both bromo and nitro substituents on the quinoline scaffold, makes it a valuable intermediate for constructing complex heterocyclic compounds. The presence of the hydroxyl group at the 4-position enhances its reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a versatile building block. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications.
8-bromo-3-nitroquinolin-4-ol structure
8-bromo-3-nitroquinolin-4-ol structure
商品名:8-bromo-3-nitroquinolin-4-ol
CAS番号:2090552-55-7
MF:C9H5BrN2O3
メガワット:269.051601171494
CID:4636804
PubChem ID:129451073

8-bromo-3-nitroquinolin-4-ol 化学的及び物理的性質

名前と識別子

    • 8-bromo-3-nitroquinolin-4-ol
    • インチ: 1S/C9H5BrN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13)
    • InChIKey: GMSSUTORFUABOH-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2Br)C(O)=C([N+]([O-])=O)C=1

8-bromo-3-nitroquinolin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1707820-5.0g
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95.0%
5.0g
$2028.0 2025-02-19
Enamine
EN300-1707820-0.5g
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95.0%
0.5g
$546.0 2025-02-19
Enamine
EN300-1707820-0.1g
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95.0%
0.1g
$241.0 2025-02-19
1PlusChem
1P01DWN4-2.5g
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95%
2.5g
$1756.00 2023-12-19
1PlusChem
1P01DWN4-1g
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95%
1g
$926.00 2023-12-19
1PlusChem
1P01DWN4-500mg
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95%
500mg
$737.00 2023-12-19
1PlusChem
1P01DWN4-250mg
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95%
250mg
$491.00 2023-12-19
A2B Chem LLC
AX27648-50mg
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95%
50mg
$206.00 2024-04-20
Aaron
AR01DWVG-50mg
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95%
50mg
$248.00 2025-02-09
Aaron
AR01DWVG-2.5g
8-bromo-3-nitroquinolin-4-ol
2090552-55-7 95%
2.5g
$1909.00 2025-02-09

8-bromo-3-nitroquinolin-4-ol 関連文献

8-bromo-3-nitroquinolin-4-olに関する追加情報

Chemical Profile of 8-bromo-3-nitroquinolin-4-ol (CAS No. 2090552-55-7)

8-bromo-3-nitroquinolin-4-ol, identified by its Chemical Abstracts Service (CAS) number 2090552-55-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of pharmacological applications, including antimicrobial, antimalarial, and anticancer effects. The presence of both bromine and nitro substituents in its molecular structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug discovery initiatives.

The molecular structure of 8-bromo-3-nitroquinolin-4-ol consists of a quinoline core substituted with a bromine atom at the 8-position and a nitro group at the 3-position, with a hydroxyl group at the 4-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The bromine atom, being an electron-withdrawing group, can modulate the electronic distribution within the quinoline ring, while the nitro group introduces both electron-withdrawing and oxidizing capabilities. The hydroxyl group at the 4-position can participate in hydrogen bonding interactions, further enhancing the compound's potential for binding to biological macromolecules.

In recent years, there has been growing interest in quinoline derivatives as potential therapeutic agents due to their ability to modulate various biological pathways. 8-bromo-3-nitroquinolin-4-ol has been explored in several preclinical studies for its potential applications in oncology. The combination of the bromine and nitro substituents is particularly noteworthy, as these groups have been shown to enhance the bioavailability and metabolic stability of related compounds. Additionally, the quinoline scaffold is known to exhibit significant activity against certain types of cancer cells by inhibiting key enzymes involved in cell proliferation and survival.

One of the most compelling aspects of 8-bromo-3-nitroquinolin-4-ol is its versatility as a chemical intermediate. The presence of multiple reactive sites allows for diverse synthetic modifications, enabling chemists to generate a library of derivatives with tailored biological properties. For instance, the nitro group can be reduced to an amine, or the bromine atom can be replaced with other functional groups such as alkyl or aryl moieties. These modifications can lead to compounds with enhanced potency, selectivity, or pharmacokinetic profiles.

Recent advancements in computational chemistry have also facilitated the design of novel derivatives of 8-bromo-3-nitroquinolin-4-ol. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify potential binding interactions with target proteins such as kinases and transcription factors. These computational approaches have helped researchers prioritize candidates for further experimental validation, thereby accelerating the drug discovery process.

The hydroxyl group at the 4-position of 8-bromo-3-nitroquinolin-4-ol plays a crucial role in determining its solubility and bioavailability. Hydroxyl-containing compounds often exhibit better water solubility compared to their hydrocarbon counterparts, which can be advantageous for formulation development. Moreover, this functional group can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and therapeutic efficacy.

Another area of interest is the exploration of 8-bromo-3-nitroquinolin-4-ol as an antimicrobial agent. Quinoline derivatives have long been recognized for their activity against Gram-negative bacteria and protozoa. The introduction of bromine and nitro substituents may enhance these antimicrobial properties by affecting bacterial cell wall synthesis or disrupting essential metabolic pathways. Preliminary studies have shown promising results in vitro against certain resistant bacterial strains, suggesting that this compound could be a valuable addition to existing antimicrobial therapies.

The synthesis of 8-bromo-3-nitroquinolin-4-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions on halogenated quinoline precursors followed by nitration and hydroxylation steps. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and environmental impact.

In conclusion,8-bromo-3-nitroquinolin-4-ol (CAS No. 2090552-55-7) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for medicinal chemistry innovation, particularly in oncology and antimicrobial applications. As our understanding of biological pathways continues to evolve, compounds like 8-bromo-3-nitroquinolin-4-ol are likely to play an increasingly important role in developing next-generation therapeutics.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.